4-(4-(2-Fluorophenyl)piperazin-1-yl)butylamine
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Overview
Description
4-(4-(2-Fluorophenyl)piperazin-1-yl)butylamine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a butylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(2-Fluorophenyl)piperazin-1-yl)butylamine typically involves the reaction of 2-fluorophenylpiperazine with a butylamine derivative. One common method involves the nucleophilic substitution reaction where 2-fluorophenylpiperazine is reacted with 1-bromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-(2-Fluorophenyl)piperazin-1-yl)butylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the fluorine atom.
Substitution: Formation of substituted derivatives with various nucleophiles replacing the fluorine atom.
Scientific Research Applications
4-(4-(2-Fluorophenyl)piperazin-1-yl)butylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor in the development of pharmaceutical drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(4-(2-Fluorophenyl)piperazin-1-yl)butylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity to these targets, while the piperazine ring provides structural stability. The compound can modulate various biological pathways by either activating or inhibiting its molecular targets, leading to a range of physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butylamine
- 4-[4-(4-Bromophenyl)piperazin-1-yl]butylamine
- 4-[4-(4-Methylphenyl)piperazin-1-yl]butylamine
Uniqueness
4-(4-(2-Fluorophenyl)piperazin-1-yl)butylamine is unique due to the presence of the fluorine atom in the phenyl ring, which imparts distinct electronic properties and enhances its binding affinity to molecular targets. This fluorine substitution differentiates it from other similar compounds and contributes to its specific chemical and biological activities.
Properties
Molecular Formula |
C14H22FN3 |
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Molecular Weight |
251.34 g/mol |
IUPAC Name |
4-[4-(2-fluorophenyl)piperazin-1-yl]butan-1-amine |
InChI |
InChI=1S/C14H22FN3/c15-13-5-1-2-6-14(13)18-11-9-17(10-12-18)8-4-3-7-16/h1-2,5-6H,3-4,7-12,16H2 |
InChI Key |
IWAOIYGKPZVSFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCN)C2=CC=CC=C2F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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